molecular formula C19H23FN2O3S B4489409 5-FLUORO-2-METHOXY-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

Cat. No.: B4489409
M. Wt: 378.5 g/mol
InChI Key: SNPWXFSYFQKFLA-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-{[4-(piperidin-1-yl)phenyl]methyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-{[4-(piperidin-1-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Core: The initial step involves the sulfonation of 5-fluoro-2-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide core.

    Introduction of the Piperidine Ring: The next step involves the introduction of the piperidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the sulfonamide core with 4-(piperidin-1-yl)benzyl chloride under basic conditions.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-{[4-(piperidin-1-yl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-2-methoxy-N-{[4-(piperidin-1-yl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-{[4-(piperidin-1-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity towards its targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxybenzenesulfonamide: Lacks the piperidine ring and benzyl group.

    N-{[4-(Piperidin-1-yl)phenyl]methyl}benzenesulfonamide: Lacks the fluorine and methoxy groups.

    5-Fluoro-2-methoxy-N-{[4-(morpholin-1-yl)phenyl]methyl}benzenesulfonamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

5-Fluoro-2-methoxy-N-{[4-(piperidin-1-yl)phenyl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the fluorine atom, methoxy group, and piperidine ring makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[(4-piperidin-1-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-25-18-10-7-16(20)13-19(18)26(23,24)21-14-15-5-8-17(9-6-15)22-11-3-2-4-12-22/h5-10,13,21H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPWXFSYFQKFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-FLUORO-2-METHOXY-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 2
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5-FLUORO-2-METHOXY-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-FLUORO-2-METHOXY-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-FLUORO-2-METHOXY-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-FLUORO-2-METHOXY-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-FLUORO-2-METHOXY-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE

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